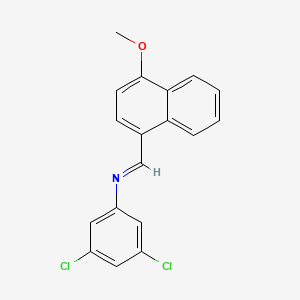
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C22H22O5. It is a cyclopropane derivative characterized by the presence of benzoyl and phenyl groups attached to the cyclopropane ring, along with two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate typically involves the reaction of alpha,alpha-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc. This reaction yields the desired cyclopropane derivative as a single geometrical isomer . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and quality control measures to produce the compound on a larger scale.
化学反应分析
Types of Reactions
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
科学研究应用
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on biological systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism of action of diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained structure can make it reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can modulate the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
相似化合物的比较
Similar Compounds
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but lacks the benzoyl group.
Dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate: A related compound with different ester groups and an additional ethyl group
Uniqueness
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate is unique due to the presence of both benzoyl and phenyl groups on the cyclopropane ring, along with two ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
6327-84-0 |
|---|---|
分子式 |
C22H22O5 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C22H22O5/c1-3-26-20(24)22(21(25)27-4-2)17(15-11-7-5-8-12-15)18(22)19(23)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI 键 |
PVRZLYTVZVHHPI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


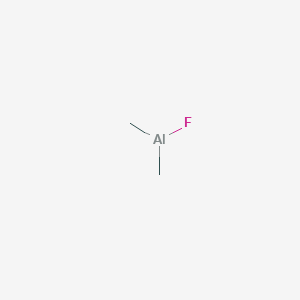

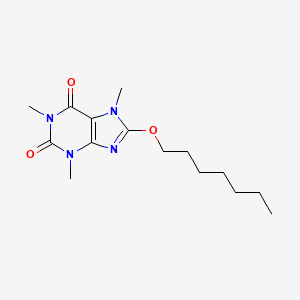
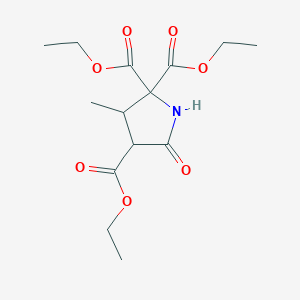
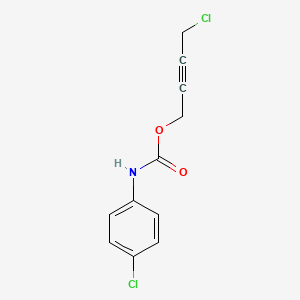
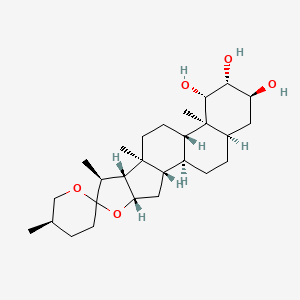
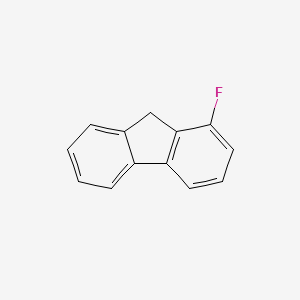
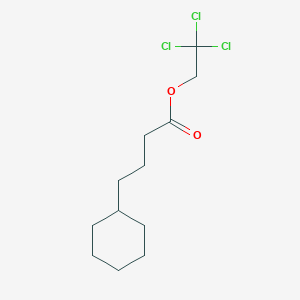
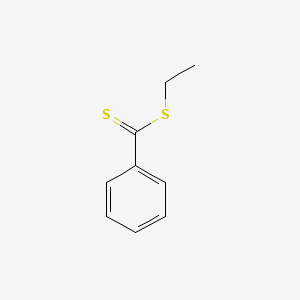
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
